An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of Trifluoromethylated Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework, as seen in 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a key strategy in modern medicinal chemistry.[4] The potent electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic resistance, lipophilicity, and binding affinity to target proteins.[5][6] This guide provides a comprehensive overview of the analytical methodologies and strategic rationale for the complete structure elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a compound of significant interest for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
A foundational step in any structural analysis is the confirmation of the molecule's basic physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C10H4BrClF3N | [7][8] |
| CAS Number | 18706-32-6 | [7][9] |
| Molecular Weight | 310.50 g/mol | [9] |
| Monoisotopic Mass | 308.916779 Da | [7][8] |
A Multi-Technique Approach to Structure Verification
The unambiguous determination of the structure of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline necessitates a synergistic application of multiple analytical techniques. This approach ensures a self-validating system where data from each method corroborates the others, leading to a confident structural assignment.
Caption: NMR techniques for comprehensive structural analysis.
1H NMR Spectroscopy: Probing the Aromatic Protons
Experimental Protocol: 1H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted 1H NMR Spectrum (in CDCl3)
The aromatic region of the 1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the quinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.3-8.5 | Singlet | - | No adjacent protons. Deshielded by the electronegative nitrogen and bromine atoms. |
| H-5 | ~7.9-8.1 | Doublet | ~2.0 (4J) | Meta-coupling to H-7. |
| H-7 | ~7.7-7.9 | Doublet of doublets | ~9.0 (3J), ~2.0 (4J) | Ortho-coupling to H-8 (if present) and meta-coupling to H-5. |
| H-8 | ~8.1-8.3 | Doublet | ~9.0 (3J) | Ortho-coupling to H-7. |
Note: The absence of a proton at positions 4 and 6 due to bromo and chloro substitution, respectively, simplifies the spectrum.
13C NMR Spectroscopy: Characterizing the Carbon Framework
Experimental Protocol: 13C NMR
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing: Process the FID and reference the spectrum to the deuterated solvent signal.
Predicted 13C NMR Spectrum (in CDCl3)
The 13C NMR spectrum will provide information about all ten carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155-160 | Attached to nitrogen and the electron-withdrawing CF3 group. |
| C-3 | ~135-140 | Aromatic carbon. |
| C-4 | ~120-125 | Attached to bromine. |
| C-4a | ~125-130 | Bridgehead carbon. |
| C-5 | ~128-132 | Aromatic CH. |
| C-6 | ~130-135 | Attached to chlorine. |
| C-7 | ~125-130 | Aromatic CH. |
| C-8 | ~130-135 | Aromatic CH. |
| C-8a | ~145-150 | Bridgehead carbon attached to nitrogen. |
| CF3 | ~120-125 (quartet) | Carbon of the trifluoromethyl group, split by the three fluorine atoms (1JCF). |
19F NMR Spectroscopy: A Unique Signature of the Trifluoromethyl Group
19F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -CF3 group in a magnetically equivalent environment. [10][11] Experimental Protocol: 19F NMR
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Data Acquisition: Acquire a proton-decoupled 19F NMR spectrum. An external reference standard, such as CFCl3 (δ = 0 ppm), is typically used.
-
Data Processing: Process the FID and reference the spectrum.
Predicted 19F NMR Spectrum
A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF3 | -60 to -70 | Singlet | The chemical shift is characteristic of a CF3 group attached to an aromatic ring. [1][12] |
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
While experimental data for this specific molecule is not publicly available, the resulting crystal structure would definitively confirm the substitution pattern on the quinoline ring.
Conclusion
The structure elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and molecular weight. A suite of NMR experiments (1H, 13C, and 19F) provides the detailed connectivity of the molecular framework. Finally, single-crystal X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific rigor required in research and drug development.
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